4-Fluoro-2-(methylsulfonamido)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-(methanesulfonamido)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO4S/c1-15(13,14)10-7-4-5(9)2-3-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGMSNABOSDFNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170107-84-3 | |
| Record name | 4-fluoro-2-methanesulfonamidobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 4 Fluoro 2 Methylsulfonamido Benzoic Acid
Established Synthetic Pathways and Mechanistic Considerations
Traditional syntheses of 4-Fluoro-2-(methylsulfonamido)benzoic acid and its analogs rely on well-understood reaction mechanisms, primarily nucleophilic substitution and multi-step sequences that build the molecule's functionality piece by piece.
Nucleophilic Substitution Reactions in this compound Synthesis
Nucleophilic aromatic substitution (SNAr) is a fundamental process for the synthesis of substituted aromatic compounds. In the context of this compound, this reaction would typically involve the displacement of a halide from a di-halogenated benzoic acid precursor. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex.
A plausible SNAr pathway could start from 2,4-difluorobenzoic acid. The fluorine atom at position 2 is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group at position 1 and the fluorine at position 4. The reaction with methanesulfonamide (B31651) (CH₃SO₂NH₂) as the nucleophile would lead to the substitution of the fluorine at the 2-position. This regioselectivity is governed by the superior ability of the adjacent carboxylate group to stabilize the negative charge developed in the transition state.
Another established route involves the initial synthesis of 2-amino-4-fluorobenzoic acid. The amino group can then act as a nucleophile, reacting with methanesulfonyl chloride (CH₃SO₂Cl) in a nucleophilic acyl substitution reaction at the sulfur atom. This forms the sulfonamide bond, yielding the final product. This latter approach is often preferred due to the high reactivity of sulfonyl chlorides and the ready availability of the aminobenzoic acid precursor. orgsyn.org
Multi-Step Synthesis Strategies for this compound and Analogs
Complex organic molecules are often constructed through multi-step synthetic sequences to ensure correct isomer formation and to manage functional group compatibility. A representative multi-step strategy for this compound avoids issues of regioselectivity by introducing functional groups in a controlled order.
A hypothetical, yet chemically sound, multi-step synthesis is outlined below. This pathway begins with a common starting material and systematically builds the target molecule.
Table 1: Representative Multi-Step Synthetic Pathway
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Purpose |
| 1 | 4-Fluorotoluene | HNO₃, H₂SO₄ | 4-Fluoro-2-nitrotoluene | Nitration to introduce a nitrogen functionality ortho to the methyl group. |
| 2 | 4-Fluoro-2-nitrotoluene | Fe, HCl or H₂, Pd/C | 4-Fluoro-2-aminotoluene | Reduction of the nitro group to an amine. |
| 3 | 4-Fluoro-2-aminotoluene | CH₃SO₂Cl, Pyridine | N-(4-Fluoro-2-methylphenyl)methanesulfonamide | Sulfonamide formation via reaction with methanesulfonyl chloride. |
| 4 | N-(4-Fluoro-2-methylphenyl)methanesulfonamide | KMnO₄ or Na₂Cr₂O₇, H₂SO₄ | This compound | Oxidation of the benzylic methyl group to a carboxylic acid. |
This step-wise approach provides excellent control over the molecular architecture, ensuring the final product has the desired substitution pattern.
Novel Approaches and Route Development
Research into the synthesis of complex molecules continually seeks to improve upon established methods, focusing on efficiency, atom economy, and the development of robust, scalable processes.
Exploration of Protecting Group Strategies in the Synthesis of this compound Precursors
In multi-step syntheses, protecting groups are essential tools to temporarily mask reactive functional groups, preventing them from undergoing unwanted side reactions. springernature.com The synthesis of this compound precursors, which contain reactive amine and carboxylic acid functionalities, necessitates a carefully planned protecting group strategy to ensure high yields and purity. jocpr.com
For instance, during a synthesis that might involve a Grignard reaction or the use of other strong nucleophiles/bases, the acidic proton of the carboxylic acid group must be protected. This is commonly achieved by converting the carboxylic acid into an ester, such as a methyl or ethyl ester. These ester groups are generally stable under neutral or acidic conditions but can be easily removed (deprotected) by base-catalyzed hydrolysis at the end of the synthetic sequence.
Similarly, the amine functionality of a precursor like 2-amino-4-fluorobenzoic acid is nucleophilic and can react with electrophiles. To direct reactivity elsewhere on the molecule, the amine can be protected. Common amine protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The choice of protecting group is critical and depends on the reaction conditions of the subsequent steps. jocpr.com An effective strategy often employs orthogonal protecting groups, which can be removed under different conditions, allowing for the selective deprotection of one functional group while another remains protected. jocpr.com
Table 2: Common Protecting Groups for Precursor Synthesis
| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions |
| Carboxylic Acid | Methyl Ester | - | CH₃OH, H⁺ catalyst | NaOH, H₂O |
| Carboxylic Acid | Benzyl Ester | - | Benzyl alcohol, H⁺ catalyst | H₂, Pd/C |
| Amine | tert-Butoxycarbonyl | Boc | (Boc)₂O | Strong acid (e.g., TFA) |
| Amine | Benzyloxycarbonyl | Cbz | Cbz-Cl | H₂, Pd/C |
Catalyst-Mediated Synthesis of this compound
Modern synthetic chemistry increasingly relies on catalysts to facilitate reactions that would otherwise be difficult or require harsh conditions. For the synthesis of this compound and its analogs, transition-metal catalysis offers a powerful approach.
A key example is the Ullmann condensation, a copper-catalyzed reaction that forms a C-N bond between an aryl halide and an amine, alcohol, or thiol. The synthesis of a related compound, 4-fluoro-2-(phenylamino)benzoic acid, has been successfully achieved by reacting 2-bromo-4-fluorobenzoic acid with aniline (B41778) using a copper catalyst. nih.gov This same principle can be applied to the synthesis of the target molecule, where methanesulfonamide would be coupled with a suitable precursor like 2-bromo-4-fluorobenzoic acid or 4-fluoro-2-iodobenzoic acid. ossila.com The copper catalyst facilitates the nucleophilic substitution of the halogen by the sulfonamide nitrogen.
More advanced methods, such as the Buchwald-Hartwig amination, utilize palladium catalysts. These reactions are often more efficient, proceed under milder conditions, and have a broader substrate scope than traditional Ullmann reactions. A palladium-catalyzed cross-coupling between 2-bromo-4-fluorobenzoic acid and methanesulfonamide represents a modern, efficient route to the target compound.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. nih.gov The synthesis of this compound can be evaluated and improved through this lens.
Key areas for applying green chemistry principles include:
Atom Economy: Designing synthetic routes, like catalyst-mediated C-N bond formation, that maximize the incorporation of atoms from the reactants into the final product, minimizing waste.
Use of Catalysis: Employing catalytic reagents (e.g., copper or palladium) in place of stoichiometric ones reduces waste and often allows for milder reaction conditions. nih.gov
Reduction of Derivatives: Minimizing the use of protecting groups can shorten synthetic pathways, reduce waste, and save energy. springernature.com
Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives is a core tenet. For example, exploring reactions in water, ethanol (B145695), or even solvent-free conditions can significantly improve the environmental profile of a synthesis. nih.gov
Energy Efficiency: Developing reactions that can be run at ambient temperature and pressure, such as many modern catalyzed reactions, reduces energy consumption.
Table 3: Application of Green Chemistry Principles to Synthesis
| Green Chemistry Principle | Application in Synthesis of this compound |
| 1. Prevention | Design syntheses to minimize the generation of hazardous waste. |
| 2. Atom Economy | Prioritize addition reactions and catalytic cycles over multi-step routes with poor atom economy. |
| 3. Less Hazardous Synthesis | Replace toxic reagents (e.g., heavy metal oxidants like chromium) with safer alternatives. |
| 5. Safer Solvents & Auxiliaries | Investigate use of water, supercritical CO₂, or ionic liquids as reaction media. |
| 6. Design for Energy Efficiency | Favor catalyst-mediated reactions that proceed at lower temperatures and pressures. |
| 9. Catalysis | Utilize catalytic (e.g., Pd, Cu) over stoichiometric reagents to improve efficiency and reduce waste. nih.gov |
By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.
Solvent Selection and Optimization for Environmentally Benign Syntheses
In the context of synthesizing this compound, traditional syntheses of similar compounds might employ volatile organic compounds (VOCs) such as chlorinated solvents or polar aprotic solvents like dimethylformamide (DMF). However, growing environmental regulations and safety concerns have spurred research into safer alternatives. nih.gov Recent studies have demonstrated the successful replacement of hazardous solvents with more eco-friendly options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) in pharmaceutical syntheses. nih.gov These solvents are often derived from biomass and exhibit more favorable safety profiles.
Below is a comparative table of solvents, categorized by their green chemistry profile, which could be considered for the synthesis.
| Solvent Class | Example Solvents | Characteristics & Research Findings |
| Recommended | Water, Ethanol, 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Low toxicity, often bio-based, reduced environmental impact. Studies show CPME and 2-MeTHF can improve yields and simplify work-up procedures compared to traditional solvents. nih.gov |
| Usable | Acetone, Toluene, Acetonitrile | Moderate EHS impact; use is acceptable when greener alternatives are not viable. Toluene is often used in acylation reactions but is targeted for replacement. google.com |
| To Be Avoided | Dichloromethane (DCM), Chloroform, Dimethylformamide (DMF), Benzene (B151609) | High toxicity, environmental persistence, significant safety risks. These are classic solvents often replaced in modern, greener synthetic routes. |
This table is generated based on established green chemistry principles and findings from analogous synthetic processes.
Atom Economy and Reaction Efficiency Studies
Beyond solvent choice, the intrinsic efficiency of a chemical reaction is a core tenet of green chemistry. Atom economy (AE), a concept introduced by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org It provides a theoretical measure of how little waste a reaction generates, with a 100% atom economy being the ideal. jocpr.comnih.gov
The atom economy is calculated as follows: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.org
For the proposed synthesis of this compound from 2-amino-4-fluorobenzoic acid and methanesulfonyl chloride, the reaction is:
C₇H₆FNO₂ + CH₃ClO₂S → C₈H₈FNO₄S + HCl
The theoretical atom economy can be calculated:
Molecular Weight of this compound: 233.22 g/mol
Molecular Weight of 2-amino-4-fluorobenzoic acid: 155.13 g/mol
Molecular Weight of Methanesulfonyl chloride: 114.55 g/mol
Atom Economy (%) = (233.22 / (155.13 + 114.55)) x 100 = 86.5%
This value indicates that, even with a 100% chemical yield, a minimum of 13.5% of the reactant mass is lost as a byproduct (in this case, hydrochloric acid). While this substitution reaction has a reasonably high atom economy, it is inherently less efficient than addition or rearrangement reactions, which can achieve 100% atom economy. scranton.eduprimescholars.com
The table below illustrates the typical atom economy of different fundamental reaction types.
| Reaction Type | General Scheme | Typical Atom Economy | Research Findings |
| Addition | A + B → C | 100% | Considered ideal from an atom economy perspective. Catalytic hydrogenation is a prime example of an atom-economical addition reaction. jocpr.comprimescholars.com |
| Rearrangement | A → B | 100% | All atoms of the reactant are incorporated into the product, representing optimal efficiency. nih.govprimescholars.com |
| Substitution | A + B → C + D | < 100% | Inherently produces byproducts, leading to lower atom economy. The synthesis of the target compound falls into this category. Poor atom economy is common in pharmaceutical research syntheses. wikipedia.org |
| Elimination | A → B + C | < 100% | Generates byproducts by design and is considered the least environmentally preferable from an atom economy standpoint. nih.gov |
This table is generated based on foundational principles of green chemistry and atom economy. wikipedia.orgnih.govscranton.eduprimescholars.com
While atom economy is a crucial starting point, a complete assessment of reaction efficiency requires considering the actual yield and the mass of all materials used in the process. Metrics such as Reaction Mass Efficiency (RME) and the Environmental Factor (E-Factor) account for solvents, catalysts, and workup materials, providing a more holistic view of the process's "greenness." nih.gov A high-yielding reaction can still be inefficient if it requires large volumes of solvent or generates significant waste during purification. scranton.edu Therefore, optimizing the synthesis of this compound involves not only selecting a reaction with high atom economy but also refining conditions to maximize yield and minimize the use of auxiliary substances.
Chemical Reactivity and Transformation of 4 Fluoro 2 Methylsulfonamido Benzoic Acid
Mechanistic Investigations of Key Reactions
While specific mechanistic studies on 4-Fluoro-2-(methylsulfonamido)benzoic acid are not extensively documented in publicly available literature, the reaction pathways can be elucidated by understanding the fundamental reactivity of its constituent functional groups.
Elucidation of Reaction Pathways Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that readily undergoes reactions such as esterification and amidation. The mechanism of these transformations is well-established in organic chemistry.
Esterification: The conversion of the carboxylic acid to an ester, typically via Fischer esterification, proceeds under acidic conditions. The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps follows, leading to the formation of a tetrahedral intermediate. Finally, the elimination of a water molecule and deprotonation of the resulting oxonium ion yield the corresponding ester. The equilibrium of this reaction can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. globalscientificjournal.com
Amidation: The formation of an amide from the carboxylic acid and an amine can be achieved through various methods. Direct amidation by heating the carboxylic acid with an amine is often challenging and requires high temperatures. More commonly, the carboxylic acid is first activated to a more reactive species. This can be accomplished by converting it to an acyl chloride, typically using thionyl chloride or oxalyl chloride, which is then readily attacked by the amine nucleophile. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) can be employed to facilitate the reaction by forming a highly reactive O-acylisourea intermediate or an activated ester, respectively. These intermediates are then susceptible to nucleophilic attack by the amine to form the amide bond.
Reactivity of the Fluoro and Sulfonamide Groups
The fluoro and sulfonamide groups on the aromatic ring also exhibit characteristic reactivities.
Reactivity of the Fluoro Group: The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect on the aromatic ring. This deactivates the ring towards electrophilic aromatic substitution. However, it also activates the ring for nucleophilic aromatic substitution (SNA_r), particularly at the positions ortho and para to the fluorine atom. In the case of this compound, the fluorine atom is at position 4. The presence of the electron-withdrawing sulfonamide group at the 2-position further enhances the susceptibility of the ring to nucleophilic attack. Therefore, the fluorine atom can potentially be displaced by strong nucleophiles under appropriate reaction conditions. The generally accepted mechanism for SNA_r involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, followed by the departure of the fluoride (B91410) leaving group to restore aromaticity. libretexts.orglibretexts.org
Reactivity of the Sulfonamide Group: The sulfonamide group (-NHSO₂CH₃) is generally stable. The nitrogen atom is less basic and nucleophilic compared to a free amine due to the strong electron-withdrawing effect of the adjacent sulfonyl group. However, the proton on the nitrogen is acidic and can be removed by a base. The resulting anion can then be alkylated or undergo other reactions. nih.gov The sulfonamide linkage itself can be cleaved under certain reductive or harsh acidic or basic conditions, although this typically requires more forcing conditions than the hydrolysis of amides.
Derivatization Chemistry of this compound
The presence of multiple reactive sites in this compound allows for a wide range of derivatization reactions, enabling the synthesis of a diverse library of related compounds for various research applications.
Esterification and Amidation Reactions
The carboxylic acid moiety is the most common site for derivatization.
Esterification: Esters of this compound can be prepared by reacting the acid with an alcohol in the presence of an acid catalyst such as sulfuric acid or by using coupling agents. For instance, the esterification of the related 4-fluorobenzoic acid with ethanol (B145695) is achieved by refluxing in the presence of sulfuric acid. globalscientificjournal.com
Amidation: A wide variety of amides can be synthesized by coupling the carboxylic acid with primary or secondary amines. The use of coupling agents like HATU is common for forming the amide bond, as seen in the synthesis of related 2-sulfonamidobenzamides. nih.gov
Below is a table summarizing representative conditions for esterification and amidation based on related compounds.
| Reaction | Reagents and Conditions | Product Type | Reference |
| Esterification | Alcohol (e.g., Ethanol), H₂SO₄, Reflux | Ester | globalscientificjournal.com |
| Amidation | Amine, HATU, Base (e.g., DIPEA), Solvent (e.g., DMF) | Amide | nih.gov |
| Amidation | Amine, Thionyl Chloride (to form acyl chloride), then Amine | Amide | General Method |
Modifications of the Sulfonamide Functional Group
The sulfonamide group offers another handle for chemical modification. While the methyl group on the sulfur is generally unreactive, the sulfonamide nitrogen can be functionalized. Alkylation of the sulfonamide nitrogen can be achieved after deprotonation with a suitable base. This modification can influence the compound's physicochemical properties.
Aromatic Ring Functionalization and Substitution Patterns
The aromatic ring of this compound can undergo substitution reactions, although the substitution pattern is influenced by the existing substituents.
Nucleophilic Aromatic Substitution: As previously mentioned, the fluorine atom at the 4-position is activated towards nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, at this position. The reaction is facilitated by the presence of the electron-withdrawing sulfonamide group. For instance, the fluorine atom in 2,4-dinitrofluorobenzene is readily displaced by amines. libretexts.org
Electrophilic Aromatic Substitution: The benzene (B151609) ring is generally deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups (fluoro and methylsulfonamido) and the carboxylic acid group. Any electrophilic substitution would be expected to occur at the positions meta to the deactivating groups. However, such reactions would likely require harsh conditions. A related reaction is the Friedel-Crafts acylation of m-fluorotoluene, which proceeds under Lewis acid catalysis to give a mixture of isomers. google.com
The table below outlines potential derivatization strategies for the different functional groups of this compound.
| Functional Group | Reaction Type | Potential Reagents | Potential Products |
| Carboxylic Acid | Esterification | Alcohols, Acid Catalyst | Esters |
| Carboxylic Acid | Amidation | Amines, Coupling Agents | Amides |
| Sulfonamide (N-H) | Alkylation | Base, Alkyl Halide | N-Alkyl Sulfonamides |
| Aromatic Ring (C-F) | Nucleophilic Substitution | Amines, Alkoxides | 4-Substituted Derivatives |
Formation of Analogues and Related Compounds from this compound
The chemical scaffold of this compound offers multiple reactive sites, primarily the carboxylic acid and the sulfonamide groups, which can be targeted for the synthesis of a variety of analogues and related compounds. These transformations are crucial for developing new chemical entities with potentially enhanced biological activities or tailored physicochemical properties. The reactivity of this compound is rooted in established chemical principles of carboxylic acids and sulfonamides, allowing for a predictable yet versatile range of synthetic modifications.
The primary transformations of this compound involve reactions at the carboxylic acid moiety, such as esterification and amidation, and potential modifications of the sulfonamide group. These reactions are fundamental in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies.
Esterification of the Carboxylic Acid Group
The carboxylic acid group of this compound can be converted to its corresponding esters through various established methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. usm.myresearchgate.netresearchgate.net Microwave-assisted organic synthesis (MAOS) has emerged as a superior method for such reactions, often leading to reduced reaction times and increased yields. usm.myresearchgate.netresearchgate.net
For instance, the esterification of substituted benzoic acids, such as 4-fluoro-3-nitrobenzoic acid, has been successfully achieved using a single-mode microwave reactor with a catalytic amount of sulfuric acid. usm.myresearchgate.net This method can be applied to this compound to produce a range of alkyl and aryl esters. The choice of alcohol directly influences the properties of the resulting ester. Primary alcohols generally provide higher yields compared to secondary and tertiary alcohols due to reduced steric hindrance. usm.myresearchgate.net
A related ester, methyl 4-fluoro-2-methylaminobenzoate, has been synthesized from 7-fluoro-1-methyl-1H-3,1-benzoxazine-2,4-dione by refluxing in methanol (B129727) with a catalytic amount of sodium methoxide. prepchem.com This highlights a potential synthetic route to the methyl ester of the title compound, which could serve as a key intermediate for further derivatization.
Table 1: Representative Ester Analogues from this compound
| Starting Material | Reagent/Condition | Product |
| This compound | Methanol, H₂SO₄ (cat.), Microwave | Methyl 4-fluoro-2-(methylsulfonamido)benzoate |
| This compound | Ethanol, H₂SO₄ (cat.), Microwave | Ethyl 4-fluoro-2-(methylsulfonamido)benzoate |
| This compound | Isopropanol, H₂SO₄ (cat.), Microwave | Isopropyl 4-fluoro-2-(methylsulfonamido)benzoate |
This table presents potential esterification products based on established methods for related benzoic acids.
Amide Formation via Carboxylic Acid Activation
The synthesis of amides from this compound is a critical transformation for generating analogues with diverse biological activities. This is typically achieved by activating the carboxylic acid group, followed by reaction with a primary or secondary amine. researchgate.netyoutube.com Common activating agents include thionyl chloride to form the acyl chloride, or coupling reagents like carbodiimides (e.g., DCC, EDC) and various uronium or phosphonium (B103445) salts (e.g., HBTU, HATU). synplechem.com
The reaction of a carboxylic acid with an amine to form an amide is a condensation reaction that produces water as a byproduct. youtube.com For example, benzoic acid reacts with methylamine (B109427) to form N-methylbenzamide. youtube.com Similarly, this compound can be coupled with a wide array of amines to produce the corresponding N-substituted benzamides.
The synthesis of 4-amino-2-fluoro-N-methyl-benzamide, a key intermediate for certain therapeutic agents, involves the amination of an activated 2-fluoro-4-nitrobenzoic acid derivative. researchgate.netgoogle.com This underscores the importance of amide bond formation in the synthesis of complex, biologically active molecules.
Table 2: Representative Amide Analogues from this compound
| Starting Material | Reagent/Condition | Product |
| This compound | Thionyl chloride, then Ammonia | 4-Fluoro-2-(methylsulfonamido)benzamide |
| This compound | EDC, HOBt, Aniline (B41778) | N-Phenyl-4-fluoro-2-(methylsulfonamido)benzamide |
| This compound | HATU, Piperidine | (4-Fluoro-2-(methylsulfonamido)phenyl)(piperidin-1-yl)methanone |
This table illustrates potential amide products synthesized via standard amide coupling protocols.
Transformations Involving the Sulfonamide Moiety
The sulfonamide group itself can be a site for chemical modification, although it is generally more stable than the carboxylic acid. Alkylation of the sulfonamide nitrogen can lead to N-substituted derivatives, which can alter the compound's pharmacokinetic profile. nih.gov
The synthesis of related sulfonamides, such as 4-Fluoro-N-(thiazol-2-yl)benzenesulfonamide from 2-aminothiazole (B372263) and 4-fluorobenzenesulfonyl chloride, demonstrates the general reactivity of sulfonyl chlorides with amines to form sulfonamides. nih.gov While this is the reverse of the formation of the title compound, it provides insight into the stability and chemical nature of the sulfonamide bond.
The development of kinase inhibitors often involves the use of complex substituted benzamides and sulfonamides, indicating that derivatives of this compound could serve as valuable building blocks in the discovery of new therapeutic agents. ed.ac.uknih.gov
Crystallography and Solid State Chemistry of 4 Fluoro 2 Methylsulfonamido Benzoic Acid
Crystalline Polymorphism and Pseudopolymorphism of 4-Fluoro-2-(methylsulfonamido)benzoic acid
There is no available information regarding the existence of different crystalline forms (polymorphs) or solvated/hydrated forms (pseudopolymorphs) of this compound.
Investigation of Crystal Packing Differences
Without crystallographic data, an analysis of the packing arrangements of molecules in the crystal lattice is not possible.
Conformational Polymorphism Analysis
Details on whether different conformers of the molecule lead to different crystal structures are not available in the current body of scientific literature.
Solvate and Hydrate Forms of this compound
No studies have been identified that report the formation of solvates or hydrates of this compound.
Amorphous Forms and Solid-State Stability
Information regarding the existence of an amorphous form of this compound or its solid-state stability under various conditions has not been reported.
Co-crystallization Studies of this compound
There are no published co-crystallization studies involving this compound. Such studies would involve combining it with other molecules (co-formers) to create a new crystalline solid with potentially different properties.
Further research and publication in the field of solid-state chemistry and crystallography are required to provide the data necessary to populate these areas of study for this compound.
Advanced Analytical Characterization Methods for 4 Fluoro 2 Methylsulfonamido Benzoic Acid
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of 4-Fluoro-2-(methylsulfonamido)benzoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the compound's atomic arrangement and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR and ¹³C NMR are the most informative techniques.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to one another. The expected chemical shifts (δ) for the protons in this compound are influenced by the electron-withdrawing effects of the fluorine, carboxylic acid, and sulfonamide groups.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Carboxylic Acid (-COOH) | > 10.0 | Singlet (broad) | - |
| Sulfonamide (-SO₂NH-) | 9.0 - 10.0 | Singlet (broad) | - |
| Aromatic Protons (Ar-H) | 7.0 - 8.5 | Multiplets | J(H,H) and J(H,F) |
| Methyl (-SO₂CH₃) | ~3.0 | Singlet | - |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 165 - 175 |
| Aromatic Carbon (C-F) | 160 - 165 (d, ¹JC-F) |
| Aromatic Carbons (C-S, C-C) | 110 - 140 |
| Methyl (-SO₂CH₃) | 35 - 45 |
Note: The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its various functional groups. The O-H stretch of the carboxylic acid typically appears as a very broad band due to hydrogen bonding. The sulfonamide group exhibits characteristic asymmetric and symmetric stretching vibrations of the S=O bonds.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 (broad) |
| Carbonyl (-C=O) | C=O Stretch | 1680 - 1710 |
| Sulfonamide (-SO₂NH-) | N-H Stretch | 3200 - 3300 |
| Sulfonyl (-SO₂) | Asymmetric S=O Stretch | 1330 - 1370 |
| Sulfonyl (-SO₂) | Symmetric S=O Stretch | 1140 - 1180 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| C-F Bond | C-F Stretch | 1000 - 1400 |
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the sulfonyl group and the aromatic ring are often strong in the Raman spectrum. Resonance Raman spectroscopy has been utilized to study the ionization state of sulfonamides, with spectral bands in the 900-1200 cm⁻¹ region being sensitive to the protonation state of the sulfonamide group nih.gov.
Mass Spectrometry (MS) Applications
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound, which aids in structural elucidation. For this compound (molecular weight: 233.22 g/mol ), common ionization techniques would include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
Expected Fragmentation Pattern: Under mass spectrometric conditions, the molecule is expected to fragment in a predictable manner. Common fragmentation pathways would involve the loss of small molecules such as H₂O, CO₂, and SO₂, as well as cleavage of the C-S and S-N bonds.
| Ion (m/z) | Possible Fragment |
| 234 | [M+H]⁺ (in positive ion mode) |
| 232 | [M-H]⁻ (in negative ion mode) |
| 188 | [M - COOH]⁺ |
| 154 | [M - SO₂CH₃]⁺ |
| 95 | [C₆H₄F]⁺ |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for its accurate purity assessment.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is the most widely used technique for the purity analysis of non-volatile organic compounds. The development of a robust HPLC method for this compound would involve the optimization of several parameters.
Stationary Phase: Reversed-phase columns, such as C8 or C18, are typically employed for the separation of polar aromatic compounds like sulfonamides wu.ac.thcabidigitallibrary.org.
Mobile Phase: A gradient elution is often preferred for separating compounds with a range of polarities. A typical mobile phase would consist of a mixture of an aqueous component (e.g., water with a pH modifier like formic acid or acetic acid) and an organic modifier (e.g., acetonitrile or methanol) mdpi.comnih.gov. The gradient would typically start with a higher proportion of the aqueous phase and gradually increase the organic phase to elute more non-polar components.
Detection: UV detection is commonly used for aromatic compounds. The wavelength of maximum absorbance for this compound would be determined by a UV scan and is expected to be in the range of 230-280 nm. For higher sensitivity and selectivity, a mass spectrometer can be used as a detector (LC-MS) researchgate.net.
A typical set of starting conditions for HPLC method development is outlined below:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. However, this compound is a non-volatile compound due to the presence of the carboxylic acid and sulfonamide functional groups. Therefore, derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.
Derivatization: The active hydrogens of the carboxylic acid and sulfonamide groups can be replaced with less polar groups. Common derivatization agents include:
Silylating agents: such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replace active hydrogens with trimethylsilyl (TMS) groups.
Alkylating agents: such as diazomethane or alkyl halides, which convert the carboxylic acid to an ester and can also alkylate the sulfonamide nitrogen.
After derivatization, the resulting volatile derivative can be analyzed by GC, typically using a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17). A mass spectrometer is often used as the detector (GC-MS) to provide both quantitative data and structural information from the fragmentation patterns of the derivative.
X-ray Diffraction (XRD) for Solid-State Characterization
X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. By bombarding a sample with X-rays and observing the resulting diffraction pattern, one can deduce the arrangement of atoms within the crystal lattice. This information is critical for identifying the crystalline form of this compound, which can influence its physical and chemical properties, including solubility, stability, and bioavailability.
Detailed Research Findings:
An XRD analysis of this compound would be expected to provide precise details on its crystal lattice parameters. This includes the lengths of the unit cell edges (a, b, c) and the angles between them (α, β, γ). Furthermore, the analysis would identify the space group, which describes the symmetry of the crystal structure. This level of detail is essential for understanding the molecular packing and intermolecular interactions, such as hydrogen bonding, within the solid state.
Should polymorphism exist for this compound, XRD would be the primary tool for identifying and differentiating the various crystalline forms. Each polymorph would exhibit a unique diffraction pattern, allowing for its unambiguous identification.
Illustrative XRD Data Table for a Crystalline Benzoic Acid Derivative:
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 980.5 |
| Z | 4 |
Note: The data presented in this table is illustrative for a crystalline benzoic acid derivative and does not represent experimentally determined values for this compound.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis techniques are vital for determining the thermal stability and phase behavior of a compound. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about decomposition and volatilization. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other phase transitions.
Detailed Research Findings:
Specific TGA and DSC data for this compound are not available in the reviewed scientific literature. However, based on the analysis of similar organic compounds, a TGA thermogram would be expected to show a stable baseline up to a certain temperature, after which a significant mass loss would occur, indicating the onset of thermal decomposition. The temperature at which this decomposition begins is a key indicator of the compound's thermal stability.
A DSC thermogram for this compound would be anticipated to show an endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm provides the melting temperature, while the area under the peak can be used to calculate the enthalpy of fusion. The sharpness of the melting peak can also provide an indication of the sample's purity. If the compound can exist in different polymorphic forms, DSC may reveal multiple melting points or solid-solid phase transitions.
Illustrative TGA Data Table:
| Parameter | Illustrative Value |
| Onset of Decomposition (Tonset) | 250 °C |
| Temperature at Max Decomposition Rate (Tpeak) | 280 °C |
| Residual Mass at 500 °C | < 5% |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from a TGA analysis.
Illustrative DSC Data Table:
| Parameter | Illustrative Value |
| Melting Point (Tm) | 185 °C |
| Enthalpy of Fusion (ΔHf) | 35 kJ/mol |
Note: The data in this table is hypothetical and intended to exemplify the results of a DSC experiment.
Computational and Theoretical Studies of 4 Fluoro 2 Methylsulfonamido Benzoic Acid
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of "4-Fluoro-2-(methylsulfonamido)benzoic acid".
Electronic Structure and Reactivity Predictions
DFT calculations are commonly used to predict the electronic structure of molecules. For "this compound," these calculations would reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The fluorine atom, being highly electronegative, is expected to significantly influence the electron distribution across the benzene (B151609) ring.
The reactivity of the molecule can be predicted through various descriptors derived from these calculations. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. The locations of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively. For instance, in related benzoic acid derivatives, the HOMO is often localized on the benzene ring, while the LUMO may be centered on the carboxylic acid group.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -7.2 eV | Indicates the molecule's electron-donating ability. |
| LUMO Energy | -1.5 eV | Indicates the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | Reflects chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |
Note: These are hypothetical values based on typical DFT calculations for similar molecules.
Conformational Analysis and Energy Landscapes
The presence of rotatable bonds in "this compound" (around the C-N and S-N bonds) allows for multiple conformations. Conformational analysis helps to identify the most stable three-dimensional structures of the molecule. Quantum chemical calculations can map the potential energy surface as a function of key dihedral angles, revealing the low-energy conformers and the energy barriers between them.
Table 2: Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (C-C-N-S) | Relative Energy (kcal/mol) | Key Feature |
| A | ~0° | 0.0 | Likely stabilized by an intramolecular hydrogen bond. |
| B | ~180° | 2.5 | Represents a more extended conformation. |
| C | ~90° | 5.0 | A higher energy, transition-state-like structure. |
Note: These are hypothetical values illustrating a potential energy landscape.
Molecular Dynamics Simulations for Intermolecular Interactions
An MD simulation of "this compound" in an aqueous environment would likely show the formation of hydrogen bonds between the carboxylic acid and sulfonamide groups with water molecules. These simulations can also reveal how the molecule might aggregate in solution, for instance, through the formation of dimers via hydrogen bonding between the carboxylic acid groups, a common feature in the crystal structures of benzoic acids. nih.gov The fluorine atom would primarily engage in weaker dipole-dipole or van der Waals interactions.
Docking Studies of this compound and its Derivatives (excluding biological activity, focusing on interaction mechanisms)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of "this compound," docking studies, while often used in drug discovery, can be employed more fundamentally to understand the non-covalent interaction mechanisms with protein binding sites.
Docking studies on similar sulfonamide and benzoic acid derivatives have highlighted the importance of specific interactions. nih.govresearchgate.net For "this compound," the carboxylic acid group is a strong candidate for forming salt bridges with positively charged amino acid residues (like arginine or lysine) or strong hydrogen bonds with polar residues. The sulfonamide group can act as both a hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens). The fluorine atom can participate in halogen bonds or other electrostatic interactions.
Table 3: Potential Intermolecular Interactions of this compound in a Hypothetical Binding Site
| Functional Group | Potential Interacting Residue(s) | Type of Interaction |
| Carboxylic Acid | Arginine, Lysine, Serine | Salt Bridge, Hydrogen Bond |
| Sulfonamide (N-H) | Aspartate, Glutamate (backbone carbonyl) | Hydrogen Bond |
| Sulfonamide (SO2) | Serine, Threonine | Hydrogen Bond |
| Fluorine | Phenylalanine, Tyrosine | π-F Interaction |
| Benzene Ring | Leucine, Valine | Hydrophobic Interaction |
Note: This table presents hypothetical interaction patterns based on the chemical nature of the compound's functional groups.
Role of 4 Fluoro 2 Methylsulfonamido Benzoic Acid in Advanced Organic Synthesis
Utility as a Versatile Building Block in Complex Molecule Synthesis
There is a lack of specific, published examples demonstrating the use of 4-Fluoro-2-(methylsulfonamido)benzoic acid as a foundational building block in the total synthesis of complex natural products or other intricate molecular architectures. While related fluorinated benzoic acids are recognized for their role as versatile scaffolds in medicinal chemistry and organic synthesis, the specific contributions of this compound are not well-documented. ossila.com
Intermediate in the Synthesis of Macrocycles and Heterocyclic Systems
The synthesis of macrocycles and heterocyclic compounds often involves the use of bifunctional or polyfunctional building blocks. Although sulfonamides and benzoic acids are classes of compounds used in the construction of such cyclic systems, there is no direct evidence in the available literature of this compound being employed as an intermediate for these purposes. For instance, while the synthesis of fluorosulfate-containing macrocycles has been reported, it does not involve this specific precursor. nih.gov Similarly, methods for synthesizing heterocyclic structures like pyrimidines and benzothiazoles have been described, but they start from different fluorinated or sulfonamide-containing precursors. rsc.org
Precursor for the Development of Advanced Organic Materials
The incorporation of sulfonamide groups into organic materials can impart desirable properties for applications in electronics and other advanced technologies. For example, some sulfonamide-containing precursors have been investigated for their use in perovskite light-emitting diodes. acs.org However, there is no specific information available that details the use of this compound as a precursor for the development of advanced organic materials.
Future Research Directions and Unexplored Avenues for 4 Fluoro 2 Methylsulfonamido Benzoic Acid
Development of Enantioselective Synthesis Routes
The synthesis of chiral molecules with high enantiopurity is a cornerstone of modern medicinal chemistry and materials science. While methods for producing racemic 4-Fluoro-2-(methylsulfonamido)benzoic acid exist, the development of enantioselective synthesis routes remains a significant and valuable challenge. Future research could focus on establishing stereocenters in derivatives of this compound, a pursuit that holds promise for creating new chemical entities with unique biological activities or material properties.
Currently, the synthesis of chiral sulfonic acids and their derivatives is an active area of research. researchgate.netnih.govbohrium.comresearchgate.net For instance, novel axially chiral sulfonic acids have been developed using readily available starting materials, with optical resolution achieved through the formation of diastereomeric salts. nih.govbohrium.com This approach allows for the separation of both enantiomers. Other strategies have employed chiral Brønsted acid catalysts for stereoselective organic synthesis. nih.govbohrium.com These catalysts are instrumental in creating a chiral environment that can influence the stereochemical outcome of a reaction.
For a compound like this compound, future research could explore the use of chiral auxiliaries or catalysts to guide the stereoselective formation of related structures. For example, a potential synthetic pathway could involve the asymmetric hydrogenation of a prochiral precursor or the use of a chiral directing group to influence the position of substituents. The development of such methods would be a significant step forward, enabling a deeper investigation into the stereospecific properties of its derivatives.
Exploration of Bio-orthogonal Reactions Involving the Compound (focusing on chemical transformations)
Bio-orthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, offers exciting prospects for the application of this compound. nih.govescholarship.orgrsc.org The sulfonamide group, in particular, is a key functional group that could be leveraged in this context.
Recent studies have demonstrated that sulfonamides can be released through bio-orthogonal "click-release" reactions. nih.govescholarship.orgrsc.orgrsc.org One such approach involves the use of sulfonyl sydnonimines, which can react with dibenzoazacyclooctyne (DIBAC) to efficiently release the sulfonamide. nih.govescholarship.orgrsc.org This reaction is highly stable under physiological conditions, making it a promising strategy for targeted drug delivery.
Future research could investigate whether the methylsulfonamido group in this compound can be modified to participate in similar bio-orthogonal transformations. This could involve the design of a "pro-drug" version of the molecule that is activated by a specific trigger. The discovery of mutually orthogonal click-release pairs, such as the sydnonimine–DIBAC and tetrazine–benzonorbornadiene systems, opens the door for the selective and simultaneous liberation of multiple therapeutic agents. nih.govescholarship.orgrsc.org Adapting the sulfonamide in the target compound for such a system could enable its use in sophisticated, multi-drug therapeutic strategies.
| Bio-orthogonal Reaction Pair | Released Functional Group | Potential Application |
| Sulfonyl Sydnonimine + DIBAC | Sulfonamide | Targeted Drug Release |
| Tetrazine + Benzonorbornadiene | Primary Amine | Dual-Drug Delivery |
Advanced Materials Science Applications
The unique structural features of this compound, including its aromatic ring, fluorine atom, and sulfonamide group, make it an intriguing candidate for the development of advanced materials. The field of materials science is increasingly looking towards organic molecules to create polymers and metal-organic frameworks (MOFs) with tailored properties.
The sulfonation of aromatic polymers is a well-established method for creating materials with applications in ion-exchange resins, membranes, and electronics. acs.org The presence of the sulfonamide group in this compound provides a handle for polymerization or for incorporation into larger macromolecular structures. Future research could explore the use of this compound as a monomer or a cross-linking agent in the synthesis of novel polymers. The fluorine atom can also impart unique properties, such as thermal stability and hydrophobicity, which are desirable in many advanced materials.
Furthermore, sulfonamides are known to coordinate with metal ions, forming stable metal-based compounds. tandfonline.comnih.gov This suggests that this compound could be used as a ligand in the synthesis of MOFs or other coordination polymers. The resulting materials could have applications in catalysis, gas storage, or as functional electronic materials.
Integration into Flow Chemistry and Continuous Manufacturing Processes
The shift from traditional batch manufacturing to continuous flow processes is a major trend in the chemical and pharmaceutical industries. mitsui.comd-nb.infonih.govispe.org Flow chemistry offers numerous advantages, including improved safety, higher efficiency, and greater control over reaction parameters. nih.govrsc.org Given the industrial relevance of sulfonamides, developing continuous manufacturing processes for their synthesis is a key area of research.
Future research should focus on adapting these existing flow chemistry protocols for the synthesis of this compound. This would involve the development of a multi-step continuous process, potentially starting from commercially available materials. mdpi.com The integration of in-line analytical techniques would allow for real-time monitoring and optimization of the reaction, leading to a more efficient and reliable manufacturing process. The successful implementation of a continuous flow synthesis would not only be a significant scientific achievement but also a practical one, enabling the scalable and cost-effective production of this promising compound.
| Manufacturing Method | Advantages |
| Batch Manufacturing | Suitable for small-scale synthesis and initial process development. |
| Flow Chemistry | Enhanced safety, improved efficiency, better process control, and scalability. |
Q & A
Q. How can researchers optimize the synthesis of 4-Fluoro-2-(methylsulfonamido)benzoic acid to improve yield?
Methodological Answer: Synthesis optimization typically involves selecting appropriate catalysts and reaction conditions. For example, copper-catalyzed coupling reactions (e.g., Ullmann or Buchwald-Hartwig amination) are effective for introducing sulfonamide groups. Key parameters include:
- Temperature control : Maintaining ~403 K to balance reaction rate and side-product formation .
- Solvent selection : Polar aprotic solvents like DMF or acetone enhance solubility and reaction efficiency .
- Purification : Recrystallization from acetone or ethanol yields high-purity crystals, as confirmed by single-crystal X-ray diffraction (SCXRD) .
Q. What analytical techniques are recommended to confirm the purity and structure of this compound?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Mobile phases often combine acetonitrile and 0.1% formic acid in water .
- Spectroscopy :
- Crystallography : SCXRD provides definitive structural validation, including bond angles and hydrogen-bonding patterns .
Q. How can hydrogen-bonding interactions in the crystal lattice be characterized?
Methodological Answer: SCXRD analysis reveals intermolecular interactions:
- Hydrogen bonds : Identify N–H···O and O–H···O bonds using software like SHELXL. For example, intramolecular N–H···O bonds stabilize molecular conformation, while O–H···O bonds form acid-acid dimers .
- Weak interactions : C–H···F contacts (2.3–2.5 Å) contribute to packing stability. Refinement protocols in SHELX suite ensure accurate parameterization .
Advanced Research Questions
Q. How can computational methods validate the electronic structure and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model electronic properties. Basis sets like 6-311++G(d,p) account for polarization and diffuse effects .
- Reactivity prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Compare with experimental data (e.g., regioselective sulfonamide derivatization) .
- Solvent effects : Include implicit solvent models (e.g., PCM) to simulate reaction pathways in polar media .
Q. What strategies resolve discrepancies between experimental crystallographic data and computational geometry optimizations?
Methodological Answer:
- Refinement protocols : Re-analyze SCXRD data with SHELXL using ALL reflections (not just F > 2σ(F)) to reduce bias. Check for over-constrained H-atom positioning .
- Conformational sampling : Perform molecular dynamics (MD) simulations to explore torsional flexibility. Compare with observed dihedral angles (e.g., aromatic ring tilts of ~55° in SCXRD vs. DFT-predicted minima) .
- Error analysis : Quantify root-mean-square deviations (RMSD) between experimental and computed bond lengths (target: <0.02 Å) .
Q. How can researchers design derivatives of this compound for targeted biological activity studies?
Methodological Answer:
- Functionalization : Introduce substituents via Suzuki coupling (aryl boronic acids) or amide formation. Prioritize positions ortho to sulfonamide for steric effects .
- Biological assays :
- Enzyme inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) using fluorometric assays.
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with IC determination .
- ADMET profiling : Predict pharmacokinetics via SwissADME, focusing on logP (target: 1–3) and CYP450 interactions .
Q. What methodologies address contradictory results in biological activity studies (e.g., variable IC50_{50}50 values)?
Methodological Answer:
- Standardization : Ensure consistent assay conditions (pH, temperature, DMSO concentration ≤1%).
- Control compounds : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) to validate assay sensitivity .
- Data normalization : Use Z-factor analysis to assess assay robustness. Replicate experiments (n ≥ 3) and apply statistical tests (e.g., ANOVA) to confirm significance .
Q. How can researchers analyze metabolic pathways of this compound in vitro?
Methodological Answer:
- LC-MS/MS : Incubate with liver microsomes (human or rat) and monitor phase I metabolites (e.g., hydroxylation at C3/C5) .
- Stable isotope labeling : Use deuterated analogs (e.g., d-benzoic acid) to track metabolic fate via HRMS .
- Enzyme inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify involved isoforms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
